Diethyl ((ethylthio)methyl)phosphonate
Overview
Description
Diethyl ((ethylthio)methyl)phosphonate is a useful research compound. Its molecular formula is C7H17O3PS and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticorrosion Properties
Diethyl ((ethylthio)methyl)phosphonate derivatives, such as Diethyl(phenyl(phenylamino)methyl)phosphonate, have been investigated for their anticorrosion properties. These compounds were found to be effective corrosion inhibitors for XC48 carbon steel in a hydrochloric acid medium. Studies using Atomic Force Microscopy and Molecular Dynamics Simulation methods confirmed their successful performance in corrosion inhibition, with adsorption energies indicating efficient surface interactions (Moumeni et al., 2020).
Antimicrobial Activity
Substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates synthesized via a green process have shown promising antimicrobial activity. These compounds were produced using SnO2 nanoparticles as catalysts and displayed good activity against various microorganisms when compared to standard treatments (Sarva et al., 2022).
Corrosion Inhibition in Industrial Processes
In the context of industrial applications, certain α-aminophosphonates derived from this compound demonstrated significant inhibition of mild steel corrosion in hydrochloric acid solutions. These compounds, such as diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, showed high inhibition efficiencies and were found to act as mixed-type inhibitors. Theoretical studies using Density Functional Theory supported the experimental findings (Gupta et al., 2017).
Synthesis of Phosphonate Derivatives
Various studies have been conducted on the synthesis and structural characterization of this compound derivatives. These studies focus on the preparation of different compounds with potential biological activities, including enzyme inhibition and antiviral properties. The synthesis techniques often involve reactions with carbonyl compounds, amines, and dialkyl phosphite units (Ouahrouch et al., 2014).
Flame-Retardant Properties
Diethyl vinyl phosphonate, a related compound, has been studied for its flame-retardant effects in copolymers with various materials such as styrene and methyl methacrylate. These copolymers containing phosphorus showed enhanced flame retardancy compared to their homopolymer counterparts, indicating the potential of phosphonate derivatives in fire safety applications (Banks et al., 1994).
Mechanism of Action
Target of Action
Diethyl ((ethylthio)methyl)phosphonate, also known as Diethyl (ethylthiomethyl)phosphonate, is primarily used as a reactant in the synthesis of various substances . It has been identified to have a specific target organ toxicity on the respiratory system . It is also known to interact with enzymes like Diacylglycerol acyltransferase/mycolyltransferase Ag85C and Cholinesterase .
Mode of Action
It is known to be used as a reactant in the synthesis of various substances, including (+)-minfiensine via organocatalytic diels-alder/amine cyclization and 6-exo-dig radical cyclization .
Biochemical Pathways
This compound is involved in the synthesis of various biochemical compounds. It is used in the preparation of spiro and fused N,O-heterocyclic phosphonate esters, which have antibacterial and antifungal properties . It is also used in the preparation of spiro-substituted pyrimidine phosphonate esters, which have antitumor properties .
Pharmacokinetics
It is known that the compound is rapidly absorbed and excreted, with the majority of the applied dose recovered in urine within 24 hours .
Result of Action
The result of the action of this compound largely depends on the specific reactions it is involved in. For instance, when used in the synthesis of spiro and fused N,O-heterocyclic phosphonate esters, the resulting compounds have shown antibacterial and antifungal properties . Similarly, when used in the synthesis of spiro-substituted pyrimidine phosphonate esters, the resulting compounds have shown antitumor properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . It is also advised to store it in a well-ventilated place and keep the container tightly closed .
Properties
IUPAC Name |
1-[ethoxy(ethylsulfanylmethyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3PS/c1-4-9-11(8,10-5-2)7-12-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTKKJQNGIJGOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CSCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202428 | |
Record name | Diethyl ((ethylthio)methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54091-78-0 | |
Record name | Diethyl P-[(ethylthio)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54091-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl ((ethylthio)methyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054091780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54091-78-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl ((ethylthio)methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [(ethylthio)methyl]phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl ((ethylthio)methyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THV9NZ2JPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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